molecular formula C14H16FNO B5771925 N,N-diallyl-2-(4-fluorophenyl)acetamide

N,N-diallyl-2-(4-fluorophenyl)acetamide

Cat. No.: B5771925
M. Wt: 233.28 g/mol
InChI Key: OAGMCSCEMFCFAM-UHFFFAOYSA-N
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Description

N,N-diallyl-2-(4-fluorophenyl)acetamide: is an organic compound with the molecular formula C14H16FNO It is characterized by the presence of a fluorophenyl group attached to an acetamide moiety, with two allyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of epoxides or diols from the allyl groups.

    Reduction: Formation of the corresponding amine from the acetamide moiety.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry: N,N-diallyl-2-(4-fluorophenyl)acetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the allyl groups may participate in covalent bonding with biological macromolecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N,N-diallyl-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N,N-diallyl-2-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    N,N-diallyl-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness: N,N-diallyl-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

2-(4-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMCSCEMFCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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